N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
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Overview
Description
N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound with a unique structure that combines a cyclohexyl group, an ethoxy group, a morpholine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps
Preparation of Benzenesulfonamide Core: The benzenesulfonamide core can be synthesized by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of Cyclohexyl and Ethoxy Groups: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, while the ethoxy group can be added through an etherification reaction.
Attachment of Morpholine Ring: The final step involves the reaction of the intermediate compound with morpholine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N’-(2-(4-morpholinyl)ethyl)carbodiimide: This compound has a similar structure but with a carbodiimide group instead of a benzenesulfonamide moiety.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Another compound with a morpholine ring and ethoxy group, but with a triazine core.
Uniqueness
N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C20H30N2O5S |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-cyclohexyl-4-ethoxy-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H30N2O5S/c1-2-27-18-8-10-19(11-9-18)28(24,25)22(17-6-4-3-5-7-17)16-20(23)21-12-14-26-15-13-21/h8-11,17H,2-7,12-16H2,1H3 |
InChI Key |
LZKPWAMXFMRMLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCOCC2)C3CCCCC3 |
Origin of Product |
United States |
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